4-(3-Ethoxy-5-fluorophenyl)piperidine
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Overview
Description
4-(3-Ethoxy-5-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a piperidine moiety. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-5-fluorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-5-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-(3-Ethoxy-5-fluorophenyl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-5-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, ion channels, and enzymes involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxy-5-fluorophenyl)piperidine: Similar structure with a methoxy group instead of an ethoxy group.
4-(3-Ethoxy-5-chlorophenyl)piperidine: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-Ethoxy-5-bromophenyl)piperidine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
4-(3-Ethoxy-5-fluorophenyl)piperidine is unique due to the specific combination of an ethoxy group and a fluorine atom on the phenyl ring, which can influence its chemical reactivity, biological activity, and pharmacological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(3-ethoxy-5-fluorophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-16-13-8-11(7-12(14)9-13)10-3-5-15-6-4-10/h7-10,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHNOQAPMNJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2CCNCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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